(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine

Description

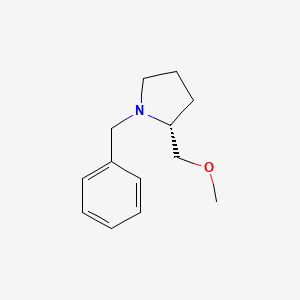

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-benzyl-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-11-13-8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMSCTSKOUOHJK-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2r 1 Benzyl 2 Methoxymethyl Pyrrolidine As a Chiral Auxiliary in Organic Reactions

Fundamental Principles of Chiral Auxiliary-Controlled Diastereoselectivity

The efficacy of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine as a chiral auxiliary is rooted in its ability to create a sterically and electronically biased environment around a prochiral center. When this auxiliary is appended to a substrate, typically forming an amide linkage, it influences the stereochemical outcome of subsequent reactions through a combination of steric hindrance and chelation control.

Upon deprotonation of an N-acyl derivative of this compound with a strong base such as lithium diisopropylamide (LDA), a rigid lithium enolate is formed. The stereoselectivity of subsequent reactions is dictated by the conformation of this enolate. The lithium cation is chelated between the enolate oxygen and the oxygen of the methoxymethyl group, creating a rigid five-membered ring structure. This chelation, combined with the steric bulk of the N-benzyl group, effectively blocks one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in the formation of one diastereomer in preference to the other. The (Z)-enolate is generally favored, and the approach of the electrophile from the Re face is preferred, leading to a predictable stereochemical outcome. stackexchange.com

Applications in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers. The use of chiral auxiliaries like this compound has proven to be a reliable strategy for achieving high diastereoselectivity in these reactions.

In the stereoselective alkylation of enolates derived from carboxylic acid derivatives, this compound provides a robust platform for asymmetric induction. After the formation of the chelated (Z)-enolate, the introduction of an alkyl halide results in the diastereoselective formation of a new carbon-carbon bond. The level of diastereoselectivity is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the structure of the electrophile. Generally, reactive electrophiles such as methyl, allyl, and benzyl (B1604629) halides provide high diastereomeric excesses. uwo.ca

Table 1: Representative Diastereoselective Alkylation of N-Propionyl-(2R)-1-benzyl-2-(methoxymethyl)pyrrolidine Enolate

| Entry | Electrophile (R-X) | Diastereomeric Ratio (dr) |

|---|---|---|

| 1 | Methyl iodide | >95:5 |

| 2 | Ethyl iodide | >95:5 |

| 3 | Allyl bromide | >97:3 |

| 4 | Benzyl bromide | >98:2 |

Note: Data are illustrative of typical results for this class of chiral auxiliary.

Benzylation reactions are a specific and important class of alkylation reactions. The use of this compound as a chiral auxiliary allows for excellent diastereocontrol in the introduction of a benzyl group. The bulky nature of the benzyl bromide electrophile enhances the steric differentiation between the two faces of the enolate, often leading to very high diastereoselectivities. This method is valuable for the synthesis of chiral building blocks containing a benzyl group at a stereogenic center. nih.govresearchgate.net

Table 2: Diastereoselectivity in the Benzylation of Various N-Acyl-(2R)-1-benzyl-2-(methoxymethyl)pyrrolidine Derivatives

| Entry | Acyl Group | Diastereomeric Excess (de) |

|---|---|---|

| 1 | Propionyl | >96% |

| 2 | Butyryl | >95% |

| 3 | Phenylacetyl | >97% |

Note: Data are illustrative of typical results for this class of chiral auxiliary.

Application in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. While specific examples detailing the use of this compound in aldol reactions are not as extensively documented as for other auxiliaries, the principles of enolate chelation and facial bias are directly applicable. scielo.org.mxnih.gov

The lithium enolate derived from an N-acyl derivative of this auxiliary is expected to react with aldehydes with a high degree of diastereoselectivity. The rigid, chelated transition state directs the approach of the aldehyde, controlling the formation of the two new stereocenters. The stereochemical outcome can often be predicted based on the Zimmerman-Traxler model for aldol reactions, where a chair-like six-membered transition state is invoked. The steric hindrance provided by the auxiliary's benzyl and methoxymethyl groups would be expected to favor the formation of the syn-aldol product.

Table 3: Predicted Diastereoselectivity in the Asymmetric Aldol Reaction with Benzaldehyde (B42025)

| Entry | N-Acyl Group | Expected Major Diastereomer | Predicted Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1 | Propionyl | syn | >90:10 |

| 2 | Acetyl | syn | >85:15 |

Note: Data are predictive based on the established principles of similar chiral auxiliaries.

Application in Asymmetric Michael Addition Reactions

The asymmetric Michael addition, or conjugate addition, is a key reaction for the formation of carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl compound. Chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenter(s). The enolate formed from an N-acyl derivative of this compound can act as a nucleophile in Michael additions. nih.govresearchgate.net

The facial bias established by the chiral auxiliary directs the conjugate addition to one face of the Michael acceptor. The stereochemical outcome is dependent on the geometry of the enolate and the nature of the Michael acceptor. This methodology provides a route to enantiomerically enriched 1,5-dicarbonyl compounds and their derivatives, which are versatile synthetic intermediates. researchgate.netbeilstein-journals.org

Table 4: Representative Asymmetric Michael Addition to an α,β-Unsaturated Ester

| Entry | Michael Acceptor | Diastereomeric Excess (de) |

|---|---|---|

| 1 | Methyl acrylate | >90% |

| 2 | Ethyl crotonate | >88% |

| 3 | Cyclopentenone | >92% |

Note: Data are illustrative of typical results for this class of chiral auxiliary.

Auxiliary Recovery and Reusability in Synthetic Sequences

Common methods for the cleavage of the auxiliary include hydrolysis (acidic or basic), reduction with metal hydrides (e.g., lithium aluminum hydride or lithium borohydride) to afford the corresponding alcohol, or conversion to other functional groups such as esters or Weinreb amides. After cleavage, the chiral auxiliary can be recovered by extraction and purification, allowing for its reuse in subsequent reactions. The ability to recycle the auxiliary is a significant advantage in large-scale synthesis. acs.org

Application of 2r 1 Benzyl 2 Methoxymethyl Pyrrolidine and Its Derivatives in Asymmetric Catalysis

Design Principles for Pyrrolidine-Based Organocatalysts

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful complement to metal- and biocatalysis. nih.gov Pyrrolidine-based structures are central to this field, promoting a wide array of transformations with high levels of stereocontrol. nih.gov

The utility of the pyrrolidine (B122466) ring in organocatalysis is fundamentally derived from L-proline. nih.gov Proline and its derivatives are effective chiral organocatalysts for numerous transformations, including aldol (B89426), Michael, and Mannich reactions. wikipedia.org The catalytic cycle typically involves the formation of an enamine intermediate between the secondary amine of the pyrrolidine catalyst and a carbonyl substrate (e.g., a ketone or aldehyde). This enamine then acts as a nucleophile, and the chiral environment of the catalyst directs its attack on an electrophile, leading to the formation of a chiral product. wikipedia.org

The structure of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine is a modification of the basic proline framework. Such modifications are intentionally designed to overcome some of proline's limitations, such as its poor solubility in many organic solvents, and to enhance catalytic efficiency and selectivity. nih.govtandfonline.com By replacing the carboxylic acid group of proline with other functionalities, such as the methoxymethyl group in the title compound, and N-substituting the amine, chemists can fine-tune the catalyst's properties for specific applications. nih.gov These structurally diverse organocatalysts are designed to synergistically activate both the nucleophilic and electrophilic partners in a reaction, often through a combination of enamine activation and non-covalent interactions like hydrogen bonding.

The success of a pyrrolidine-based organocatalyst is highly dependent on the interplay of steric and electronic factors, which are governed by the substituents on the pyrrolidine ring. mdpi.comacs.org In this compound, the substituents at the C2 and N1 positions are critical for defining the catalyst's stereochemical influence.

Steric Factors: The bulky N-benzyl group and the C2-methoxymethyl group create a well-defined chiral pocket around the catalytically active nitrogen atom. This steric hindrance plays a crucial role in controlling the facial selectivity of the electrophilic attack on the enamine intermediate. By effectively shielding one face of the enamine, the catalyst forces the electrophile to approach from the less hindered side, thereby dictating the stereochemistry of the newly formed stereocenter. acs.org The size and conformation of these substituents can be rationally modified to optimize enantioselectivity for different substrates. nih.gov For instance, creating a more sterically demanding environment can lead to higher levels of enantioselectivity in reactions like the Michael addition. nih.gov

Mechanistic Investigations and Computational Studies of Pyrrolidine Mediated Processes

Elucidation of Reaction Mechanisms in Chiral Induction

The primary mechanism by which (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine and its analogues, such as (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), induce chirality is through the formation of a rigid intermediate that sterically controls the approach of an incoming reactant. wikipedia.org This is most famously demonstrated in the Enders SAMP/RAMP hydrazone alkylation reaction, a reliable method for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgnih.gov

The general mechanism proceeds through three key stages:

Hydrazone Formation: The pyrrolidine (B122466) derivative reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral hydrazone. This step covalently links the chiral auxiliary to the substrate.

Azaenolate Generation: The hydrazone is deprotonated using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This generates a lithium azaenolate intermediate. wikipedia.org

Stereoselective Alkylation: The azaenolate, which acts as a nucleophile, is then treated with an electrophile (e.g., an alkyl halide). After the reaction, the chiral auxiliary is cleaved, typically by ozonolysis, to release the α-alkylated carbonyl compound with high enantiomeric purity. wikipedia.org

The key to chiral induction lies in the structure of the lithium azaenolate intermediate. The lithium cation forms a stable six-membered chelate ring by coordinating simultaneously with the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl side chain. wikipedia.orgyoutube.com This chelation locks the conformation of the pyrrolidine ring system, forcing the bulky benzyl (B1604629) group and the pyrrolidine ring to occupy specific spatial positions. This rigid structure effectively shields one face of the nucleophilic carbon center. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer. nih.govyoutube.com Computational and spectroscopic evidence has confirmed that the azaenolate preferentially adopts an E configuration at the C=C bond and a Z configuration at the C-N bond to minimize steric strain and maximize the stability of the chelate. nih.gov

Transition State Analysis for Stereoselectivity Rationalization

The high degree of stereoselectivity in these reactions can be rationalized by analyzing the transition states of the alkylation step. The rigid, chelated azaenolate intermediate dictates the geometry of the transition state. The incoming electrophile must approach the nucleophilic carbon from the face opposite the bulky pyrrolidine ring and its N-benzyl substituent. wikipedia.orgnih.gov

Two primary transition state models can be considered, one leading to the major enantiomer and one to the minor.

Favored Transition State: In this arrangement, the electrophile approaches from the sterically accessible "top" face. The lithium-chelated pyrrolidine structure acts as a chiral shield, preventing any approach from the "bottom" face. This pathway has a lower activation energy.

Disfavored Transition State: For the minor enantiomer to form, the electrophile would have to approach from the sterically congested "bottom" face. This approach would induce severe steric repulsion with the pyrrolidine ring. This steric clash significantly raises the energy of the transition state, making this pathway kinetically unfavorable.

The large energy difference between these competing transition states is the origin of the high enantioselectivity. The chelation provided by the methoxymethyl group is critical; without it, the intermediate would be more flexible, the energy difference between transition states would be smaller, and the stereoselectivity would be significantly reduced. wikipedia.org This model successfully predicts the absolute configuration of the product based on the chosen enantiomer of the pyrrolidine auxiliary ((2R) vs. (2S)).

Structure Reactivity and Structure Selectivity Relationships of 2r 1 Benzyl 2 Methoxymethyl Pyrrolidine Analogues

Synthesis and Characterization of Substituted Pyrrolidine (B122466) Derivatives

The synthesis of substituted pyrrolidine derivatives, including analogues of (2R)-1-benzyl-2-(methoxymethyl)pyrrolidine, is often achieved using a chiral pool strategy, starting from readily available, optically pure compounds like L-proline or S-pyroglutamic acid. nih.govnih.govresearchgate.net This approach allows for the retention of a key stereocenter while other positions on the ring are functionalized. For instance, L-proline can be derivatized to create N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.net The synthesis typically involves the transformation of the carboxylic acid group and substitution on the nitrogen atom. researchgate.net

Alternative synthetic strategies have been developed to access a broader range of substitution patterns and stereoisomers. These include:

Biocatalytic Approaches: Engineered enzymes, such as cytochrome P411 variants and transaminases, have been employed for the intramolecular C(sp³)–H amination of organic azides and the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, respectively. acs.orgacs.org These methods offer high enantioselectivity and operate under mild conditions. acs.orgacs.org

Cycloaddition Reactions: Asymmetric [3+2]-cycloadditions are a powerful tool for constructing the pyrrolidine ring with controlled stereochemistry. nih.gov

Palladium-Catalyzed α-Arylation: The enantioselective α-arylation of N-Boc pyrrolidine provides a convergent route to 2-aryl-N-Boc-pyrrolidines. This method involves deprotonation with s-BuLi/(-)-sparteine, transmetalation with zinc chloride, and subsequent Negishi coupling. scilit.com

Donor-Acceptor Cyclopropane Chemistry: A Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines like anilines or benzylamines leads to the formation of 1,5-substituted pyrrolidin-2-ones. mdpi.com

Characterization of these synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov

| Synthetic Method | Starting Material(s) | Target Derivative(s) | Key Features |

| Chiral Pool Synthesis | L-proline | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines | Utilizes a naturally occurring chiral starting material. researchgate.net |

| Biocatalytic C-H Amination | Organic azides | Chiral pyrrolidines | Employs engineered cytochrome P411 enzymes; high efficiency and selectivity. acs.org |

| Transaminase-Triggered Cyclization | ω-chloroketones | 2-substituted chiral pyrrolidines | Access to both enantiomers with high enantiomeric excess (>99.5%). acs.org |

| Enantioselective α-Arylation | N-Boc pyrrolidine, Aryl bromides | 2-Aryl-N-Boc-pyrrolidines | Pd-catalyzed Negishi coupling; provides high enantiomeric ratios (e.g., 96:4). scilit.com |

| From Donor-Acceptor Cyclopropanes | Donor-acceptor cyclopropanes, Primary amines | 1,5-Substituted pyrrolidin-2-ones | Lewis acid-catalyzed ring opening followed by lactamization. mdpi.com |

Systematic Variation of N-Substituents and Their Impact on Chiral Induction

The substituent on the pyrrolidine nitrogen atom (the N-substituent) plays a critical role in determining the catalyst's effectiveness in chiral induction. nih.gov The benzyl (B1604629) group in this compound is a common feature, but systematic variations of this group can significantly alter reactivity and enantioselectivity. nih.gov The N-substituent can influence the steric environment around the catalytic site and can also affect the electronic properties and basicity of the nitrogen atom. nih.gov

Research has shown that in organocatalysis, the N-substituent can control the conformation of the catalyst and its interaction with substrates. nih.gov For example, in proline-catalyzed aldol (B89426) reactions, modifications to the N-substituent can tune the catalyst's activity and selectivity. While many pyrrolidine drugs are substituted at the N-1 position, the nature of this substituent is key. nih.gov For instance, tertiary amines are often more potent agonists than their unsubstituted nitrogen counterparts in certain biological contexts. nih.gov

In the context of asymmetric synthesis, the impact of the N-substituent is often reaction-dependent. Studies on TRPV1 antagonists, for example, have explored a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs, revealing that even subtle changes to the N-benzyl group can lead to significant differences in biological activity. nih.gov The stereospecificity of these interactions highlights the importance of the precise three-dimensional arrangement dictated by the N-substituent. nih.gov

| N-Substituent Type | Example(s) | Observed Impact on Asymmetric Induction/Activity |

| N-Benzyl | Benzyl | Commonly used, provides a foundational level of stereocontrol. researchgate.net |

| Substituted N-Benzyl | 4-(trifluoromethyl)benzyl | Variations in substitution on the benzyl ring significantly alter antagonist activity. nih.gov |

| N-Alkyl | Methyl, Ethyl | Can alter the steric bulk and electronic properties compared to N-benzyl groups. york.ac.uk |

| N-Aryl | Phenyl | Can introduce different electronic and steric effects through aromatic ring interactions. |

| N-Acyl | Benzoyl | The N-acyl group can influence the conformation and reactivity of the pyrrolidine ring. mdpi.com |

Future Directions in Academic Research on 2r 1 Benzyl 2 Methoxymethyl Pyrrolidine

Exploration of Novel Asymmetric Transformations

While (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine and its derivatives have been extensively used in well-established reactions like asymmetric alkylations, the future holds significant potential for their application in a wider range of asymmetric transformations.

A major focus will be on the development of novel cascade reactions . researchgate.net These multi-step, one-pot sequences allow for the rapid construction of complex molecular architectures from simple starting materials, offering significant advantages in terms of efficiency and atom economy. The chiral environment provided by this compound-derived catalysts can be harnessed to control the stereochemical outcome of multiple bond-forming events in a single operation.

The application of this chiral scaffold in synergistic catalysis , where it works in concert with a transition metal catalyst, is another burgeoning area of research. nih.gov In such systems, the organocatalyst can activate one reactant while the metal catalyst activates the other, enabling previously inaccessible transformations. This dual activation strategy opens up new possibilities for the synthesis of complex chiral molecules.

Furthermore, researchers are exploring the use of this compound-based catalysts in a variety of other asymmetric reactions, including but not limited to:

[3+2] Cycloadditions: The reaction of azomethine ylides with various unsaturated compounds to construct highly substituted pyrrolidines. mdpi.com

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov

Aldol (B89426) and Mannich Reactions: Fundamental carbon-carbon bond-forming reactions for the synthesis of β-hydroxy and β-amino carbonyl compounds, respectively. nih.gov

Integration with High-Throughput Experimentation and Machine Learning for Reaction Discovery and Optimization

The confluence of high-throughput experimentation (HTE) and machine learning (ML) is set to revolutionize the discovery and optimization of asymmetric catalytic reactions. nih.govresearchgate.net This data-driven approach offers a powerful alternative to the traditional, often time-consuming, one-variable-at-a-time method of reaction development.

High-throughput screening (HTS) platforms can be employed to rapidly evaluate large libraries of structurally diverse this compound derivatives as catalysts for a variety of reactions. rsc.org This allows for the swift identification of promising catalyst candidates and the optimal reaction conditions.

The vast datasets generated from HTE can then be used to train machine learning models to predict the outcome of reactions with high accuracy. rsc.orgresearchgate.net These predictive models can identify subtle relationships between catalyst structure, substrate properties, reaction conditions, and stereoselectivity. nih.gov This understanding can then be used to guide the in silico design of next-generation catalysts with enhanced performance.

| Technology | Application in Research on this compound | Expected Outcome |

| High-Throughput Experimentation (HTE) | Rapid screening of catalyst libraries and reaction conditions. | Accelerated discovery of new catalysts and optimal reaction parameters. |

| Machine Learning (ML) | Building predictive models for enantioselectivity and reaction yield. | Rational, data-driven design of more efficient and selective catalysts. |

| Computational Chemistry | Modeling of transition states and reaction mechanisms. | Deeper understanding of the origins of stereoselectivity to guide catalyst design. chemrxiv.org |

By embracing these future directions, the scientific community will undoubtedly unlock the full potential of this compound, solidifying its position as a privileged scaffold in the ongoing quest for more efficient and selective methods for the synthesis of chiral molecules.

Q & A

Q. Q: What are the common synthetic routes for preparing (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine in laboratory settings?

A: A typical approach involves nucleophilic substitution or reductive amination. For example, a two-step procedure can be adapted from similar pyrrolidine derivatives:

Alkylation : React 2-(methoxymethyl)pyrrolidine with benzyl bromide in DMF using potassium carbonate as a base. Heat at 150°C under reflux for 20 hours .

Purification : Extract with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and concentrate under reduced pressure. Yields ~93% for analogous compounds have been reported using this method .

Key Parameters :

- Solvent choice (DMF enhances nucleophilicity).

- Temperature control to minimize racemization.

- Chiral resolution via recrystallization or chromatography if enantiomeric purity is critical.

Advanced Synthesis: Enantiomeric Control

Q. Q: How can researchers optimize enantiomeric purity during synthesis?

A: Stereoselective synthesis requires chiral auxiliaries or catalysts. For instance:

- Use (R)-configured starting materials (e.g., (R)-1-amino-2-(methoxymethyl)pyrrolidine) to direct stereochemistry .

- Monitor optical purity via polarimetry (e.g., specific rotation: +82.5° for the R-enantiomer ).

- Employ chiral HPLC or enzymatic resolution to separate diastereomers.

Data Reference :

| Parameter | Value | Source |

|---|---|---|

| Specific Rotation (neat) | +82.5° | |

| Purity (ee%) | ≥98% |

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy : Compare experimental ¹H NMR shifts with literature data. For example, pyrrolidine protons typically appear at δ 3.30–3.33 ppm (m, 4H) and δ 1.96–1.99 ppm (m, 4H) in DMSO-d₆ .

- Elemental Analysis : Verify nitrogen content (e.g., calculated 7.99% vs. experimental 7.5% for analogous compounds, indicating minor impurities ).

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ = 130.19 for the parent amine ).

Advanced Analysis: Resolving Spectral Contradictions

Q. Q: How should researchers address discrepancies between experimental and theoretical spectral data?

A:

Impurity Identification : Use LC-HRMS to detect byproducts (e.g., over-alkylation products).

Solvent Effects : Re-run NMR in CDCl₃ instead of DMSO-d₆ to assess solvent-induced shift variations.

Dynamic Effects : Consider restricted rotation (e.g., methoxymethyl group) causing peak splitting .

Case Study : A reported ¹H NMR δ 10.01 ppm (s, CNO) in DMSO-d₆ suggests aldehyde intermediates; this may indicate incomplete benzylation if observed in the final product .

Pharmacological Applications

Q. Q: How is this compound utilized in drug discovery research?

A: Pyrrolidine derivatives are explored as bioisosteres in receptor antagonists. For example:

- Orexin Receptor Antagonists : Analogous 1-acyl-2-benzylpyrrolidines show nanomolar binding affinity. Design involves substituting the benzyl group with electron-donating groups (e.g., 3,4-dimethoxybenzyl) to enhance activity .

- Cancer Therapeutics : Derivatives like carfilzomib incorporate pyrrolidine motifs for proteasome inhibition .

Assay Design : - Screen for receptor binding using radioligand displacement assays.

- Optimize pharmacokinetics via logP adjustments (e.g., methoxymethyl group reduces hydrophobicity).

Safety and Handling

Q. Q: What precautions are necessary when handling this compound in the lab?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.